molecular formula C13H15N3O2S B2782538 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 866010-65-3

4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2782538
CAS No.: 866010-65-3
M. Wt: 277.34
InChI Key: LIJAPJVFFLXDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Similar 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial properties , and some have been designed to serve as EGFR/HER-2 dual-target inhibitors . These targets play crucial roles in microbial growth and cancer cell proliferation, respectively.

Mode of Action

For instance, some derivatives have been found to inhibit the kinase activity of EGFR and HER-2 selectively .

Pharmacokinetics

A study on similar 1,3,4-thiadiazole derivatives indicated good oral drug-like behavior , which could suggest favorable bioavailability for 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide.

Result of Action

Similar 1,3,4-thiadiazole derivatives have shown promising anticancer activity and potent antimicrobial activity , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired 1,3,4-thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-3-8-18-11-6-4-10(5-7-11)12(17)15-13-16-14-9-19-13/h4-7,9H,2-3,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJAPJVFFLXDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.